3-(Methylsulfonyl)pyrrolidine

Descripción general

Descripción

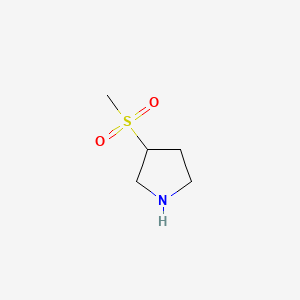

3-(Methylsulfonyl)pyrrolidine is a useful research compound. Its molecular formula is C5H11NO2S and its molecular weight is 149.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organocatalysis in Michael Addition Reactions

3-(Methylsulfonyl)pyrrolidine derivatives, such as those derived from L-proline, have been shown to be efficient organocatalysts in asymmetric Michael addition reactions. These reactions are crucial for synthesizing various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity (Singh et al., 2013).

Synthesis of Prazoles

In the synthesis of prazoles, a class of compounds used in treating gastric acid-related diseases, this compound derivatives play a critical role. They serve as intermediates in the synthesis of compounds like Dexlansoprazole, offering advantages in terms of green metrics and waste reduction (Gilbile et al., 2017).

Synthesis of Fused Heterocycles

This compound derivatives are valuable synthons in creating fused heterocycles. They have shown efficacy in forming various compounds like aziridines and oximes, which are essential for synthesizing pyrrolo[2,3-c]isoxazoles and pyrrolo[2,3-c]isothiazole (El-Nabi, 2002).

Catalysis in Copper-Induced Reactions

This compound based ligands, specifically N-ferrocenoyl-2-[(diphenylphosphino)methyl]-pyrrolidine, have been used in copper-catalyzed asymmetric additions. These catalysts achieve high yields and enantioselectivity in reactions involving diethylzinc and N-sulfonylimines (Wang et al., 2005).

Electropolymerization Processes

This compound derivatives are instrumental in electropolymerization processes. Their presence can significantly affect the morphological structure, polymerization rate, and electrical properties of polymers like polypyrrole (Sekiguchi et al., 2002).

Synthesis of β-Methylsulfonylated N-Heterocycles

A novel synthesis route has been developed for β-methylsulfonylated N-heterocycles using this compound derivatives. This route involves FeCl3-catalyzed C-H dehydrogenation and methylsulfonylation, producing a range of compounds like tetrahydropyridines and pyrroles (He et al., 2020).

Synthesis of Trifluoromethylpyrrolidines

This compound is integral in synthesizing new 4-(trifluoromethyl)pyrrolidines with various substituents. These compounds are made via 1,3-dipolar cycloaddition reactions, demonstrating the versatility of this compound derivatives in organic synthesis (Markitanov et al., 2016).

Mecanismo De Acción

Target of Action

It’s known that pyrrolidine derivatives have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . They are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .

Mode of Action

It’s known that pyrrolidine and its analogs interact with their targets to exert their therapeutic effects .

Biochemical Pathways

Pyrrolidine and its analogs are known to affect various biological activities, which suggests they may interact with multiple biochemical pathways .

Pharmacokinetics

The physicochemical parameters of pyrrolidine have been compared with the parent aromatic pyrrole and cyclopentane, which could provide insights into its pharmacokinetic properties .

Result of Action

It’s known that pyrrolidine and its analogs have diverse therapeutic applications, suggesting they may have multiple effects at the molecular and cellular level .

Safety and Hazards

Safety information for 3-(Methylsulfonyl)pyrrolidine suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

The pyrrolidine ring is a common structural motif in many biologically active compounds, and there is ongoing research into the development of new pyrrolidine derivatives with different biological profiles . This suggests that there may be future opportunities for the development of new compounds based on the 3-(Methylsulfonyl)pyrrolidine structure .

Análisis Bioquímico

Biochemical Properties

3-(Methylsulfonyl)pyrrolidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability. For instance, this compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical reactions. Additionally, this compound may bind to proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism. These effects highlight the importance of this compound in regulating cellular functions and its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, this compound may inhibit enzyme activity by binding to the active site, preventing substrate binding and catalysis. Alternatively, it can activate enzymes by inducing conformational changes that enhance their activity. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell proliferation and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound in potential clinical applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to influence the activity of enzymes involved in amino acid metabolism, lipid metabolism, and energy production. For instance, this compound can modulate the activity of enzymes in the citric acid cycle, affecting the production of ATP and other metabolites. These interactions highlight the compound’s role in regulating metabolic processes and its potential impact on overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its uptake and distribution within cells. Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments. These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its effects on cellular function. For instance, this compound may contain nuclear localization signals that facilitate its transport into the nucleus, where it can interact with transcription factors and modulate gene expression. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Propiedades

IUPAC Name |

3-methylsulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-9(7,8)5-2-3-6-4-5/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEGFNRUBBVHJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392320 | |

| Record name | 3-(methylsulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433980-62-2 | |

| Record name | 3-(Methylsulfonyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433980-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(methylsulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Methylsulphonyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

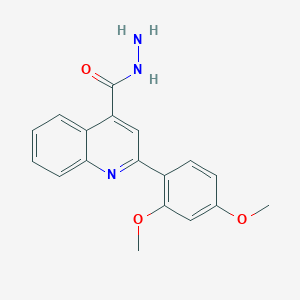

![(E)-1-(2-naphthyl)-3-[4-(trifluoromethoxy)anilino]-2-buten-1-one](/img/structure/B1307359.png)